molecular formula C29H29N5O3S B2647500 N-((4-(2,3-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide CAS No. 394232-62-3

N-((4-(2,3-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

Cat. No. B2647500
CAS RN: 394232-62-3
M. Wt: 527.64
InChI Key: CHNKVLJLJIIDMW-UHFFFAOYSA-N
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Description

N-((4-(2,3-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C29H29N5O3S and its molecular weight is 527.64. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationships in Leukotriene B4 Antagonists

  • Research into similar compounds, specifically focusing on indolyl and naphthyl compounds substituted with a 2-[methyl(2-phenethyl)amino]-2-oxoethyl side chain, provides insight into binding affinities with leukotriene B4 receptors. This is crucial for developing new LTB4 receptor antagonists, a target in inflammatory conditions (Chan et al., 1996).

Synthesis of Heterocyclic Compounds

  • The use of similar compounds in the synthesis of heterocyclic substances, demonstrating their utility in creating a variety of chemical structures. This has implications for drug design and synthesis of biologically active compounds (Hunnur, Latthe, & Badami, 2005).

Allosteric Modifiers of Hemoglobin

  • Research into isomeric series of 2-(aryloxy)-2-methylpropionic acids, which are structurally related to the compound , has been conducted to explore their potential as allosteric effectors of hemoglobin. This research is significant for conditions that require modification of oxygen supply, such as ischemia and stroke (Randad et al., 1991).

Antimicrobial Applications

  • 2-Arylhydrazononitriles, similar in structure to the compound , have been used to synthesize heterocyclic substances with antimicrobial activities against various bacteria and yeast. This suggests potential applications in antimicrobial drug development (Behbehani et al., 2011).

Novel Oxazolidinone Antibacterial Agents

  • Research into novel oxazolidinone analogs, which share structural similarities, has shown promise in antibacterial activities against various human pathogens. This highlights the potential of such compounds in developing new antibacterial agents (Zurenko et al., 1996).

Unique Sulfur-Aromatic Interactions in Inhibitors

  • Studies on similar compounds have uncovered unique sulfur-aromatic interactions, crucial for binding to specific receptors like IDO1, relevant in cancer immunotherapy (Peng et al., 2020).

Radiosynthesis in Herbicide Research

  • The compound's analogs have been used in the radiosynthesis of herbicides, providing insights into their metabolism and mode of action (Latli & Casida, 1995).

Anti-Inflammatory Activity of Indole Derivatives

  • Similar compounds, specifically indole derivatives, have shown promising anti-inflammatory activity, suggesting potential therapeutic applications in inflammation-related disorders (Verma et al., 1994).

properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O3S/c1-20-9-8-14-24(21(20)2)34-26(17-30-27(35)18-37-23-11-4-3-5-12-23)31-32-29(34)38-19-28(36)33-16-15-22-10-6-7-13-25(22)33/h3-14H,15-19H2,1-2H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNKVLJLJIIDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)COC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(2,3-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

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